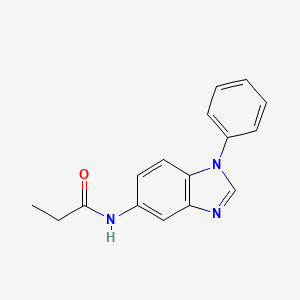![molecular formula C11H11Cl2NOS B5753301 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine, also known as DCM, is a chemical compound that has been widely studied in the field of medicinal chemistry. DCM is a sulfur-containing heterocyclic compound that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are many potential future directions for research on 4-[(3,4-dichlorophenyl)carbonothioyl]morpholine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its potential interactions with other drugs. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials. Overall, this compound is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesis Methods
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate 3,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with morpholine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
4-[(3,4-dichlorophenyl)carbonothioyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its anti-inflammatory and antimicrobial properties.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NOS/c12-9-2-1-8(7-10(9)13)11(16)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCXYBULZQHULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)
